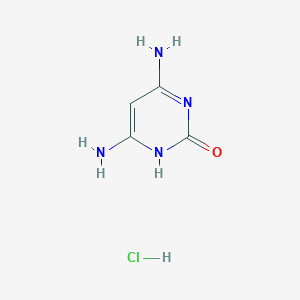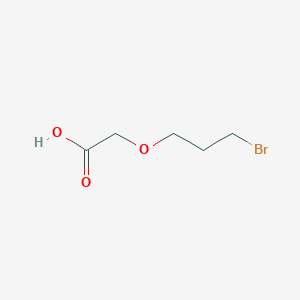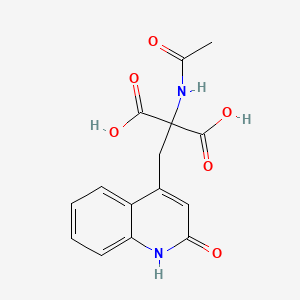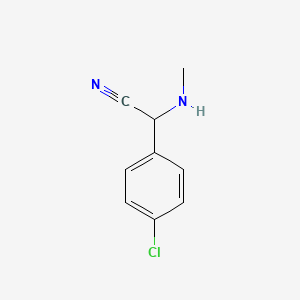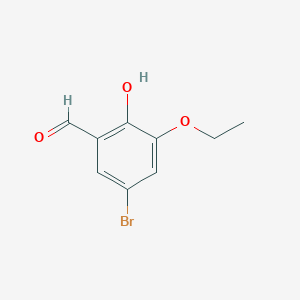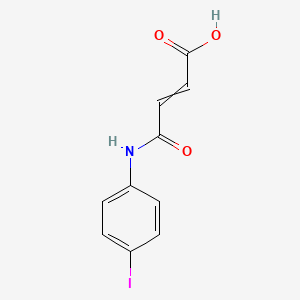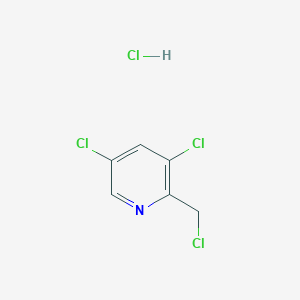
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride
描述
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5Cl4N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
作用机制
Target of Action
It is known to be used as an intermediate in the manufacture of other chemicals , suggesting that its targets could be varied depending on the specific chemical reactions it is involved in.
Mode of Action
It has been used as a reagent in base catalyzed alkylation and in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive magnetic resonance imaging contrast agent. These uses suggest that the compound may interact with its targets through chemical reactions to form new compounds.
Result of Action
It is known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract, and high concentrations are extremely destructive to these tissues . It is also classified as toxic to aquatic life with long-lasting effects, harmful if swallowed, and may cause an allergic skin reaction and respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride. For instance, it is known to be a combustible substance and can produce highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas when heated to decomposition . Therefore, it is crucial to handle and store this compound properly to ensure its stability and prevent harmful effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloromethyl-3,5-dichloropyridine. This process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine, which is then further processed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process generally includes the chlorination of pyridine derivatives followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride: This compound has similar structural features but differs in the presence of methoxy and methyl groups.
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: Another similar compound with methoxy groups at different positions on the pyridine ring.
Uniqueness
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of multiple chlorine atoms and a chloromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXGZQKNDPXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

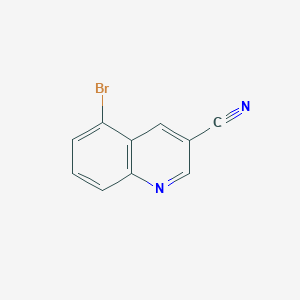
![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
